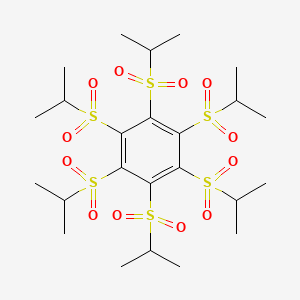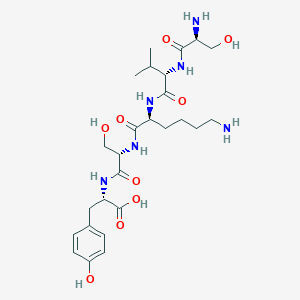
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine is a chemical compound known for its unique structure and properties It belongs to the class of 1,3,5-triphosphinines, which are characterized by the presence of three phosphorus atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine typically involves the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine exerts its effects involves its interaction with molecular targets through its phosphorus atoms. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazines: These compounds share a similar ring structure but contain nitrogen atoms instead of phosphorus.
Phosphines: Simple phosphine compounds have one phosphorus atom and are often used as ligands in catalysis.
Phosphine Oxides: These are oxidized derivatives of phosphines and share some reactivity patterns with 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine.
Uniqueness
This compound is unique due to its three phosphorus atoms in a single ring, which imparts distinct chemical and physical properties. This structural feature allows for versatile reactivity and the formation of stable complexes, making it valuable in various applications.
Propriétés
Numéro CAS |
210287-38-0 |
|---|---|
Formule moléculaire |
C18H33P3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2,4,6-tris(2-methylbutan-2-yl)-1,3,5-triphosphinine |
InChI |
InChI=1S/C18H33P3/c1-10-16(4,5)13-19-14(17(6,7)11-2)21-15(20-13)18(8,9)12-3/h10-12H2,1-9H3 |
Clé InChI |
WLQZPSCYNKALDX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=PC(=PC(=P1)C(C)(C)CC)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


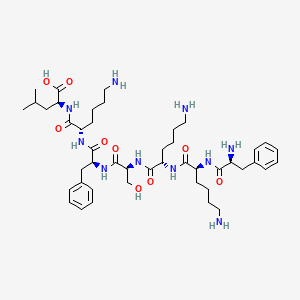
![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
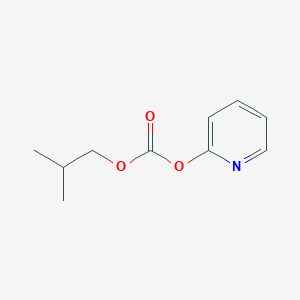
![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
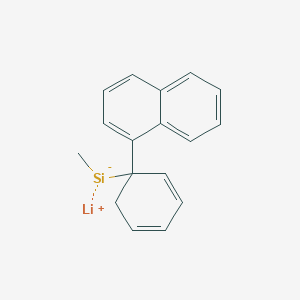


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
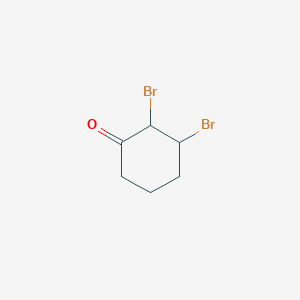
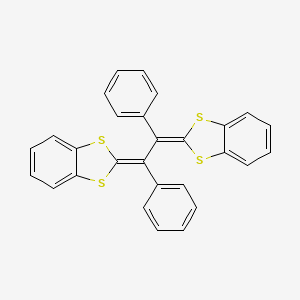
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)

